![molecular formula C13H18BrNZn B14897191 4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the piperidine moiety enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 4-[(4-Methyl-1-piperidino)methyl]bromobenzene with zinc dust in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-[(4-Methyl-1-piperidino)methyl]bromobenzene+Zn→4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions with various electrophiles, such as alkyl halides and acyl chlorides, to form new carbon-carbon bonds.
Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are often used as catalysts.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere at temperatures ranging from room temperature to reflux.
Major Products:
Biaryl Compounds: Formed through cross-coupling reactions.
Substituted Benzene Derivatives: Resulting from substitution reactions with various electrophiles.
科学的研究の応用
4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the development of new drug candidates through the formation of novel chemical entities.
Industry: Applied in the production of fine chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide to form a palladium(II) complex.
Transmetalation: The organozinc reagent transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.
類似化合物との比較
4-[(1-Piperidinylmethyl)phenyl]magnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.
4-[(4-Morpholino)methyl]phenylzinc iodide: A related organozinc reagent with a morpholine moiety.
Uniqueness: 4-[(4-Methyl-1-piperidino)methyl]phenylzinc bromide is unique due to the presence of the piperidine moiety, which enhances its reactivity and selectivity in various chemical transformations. This makes it a valuable reagent in the synthesis of complex organic molecules.
特性
分子式 |
C13H18BrNZn |
|---|---|
分子量 |
333.6 g/mol |
IUPAC名 |
bromozinc(1+);4-methyl-1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C13H18N.BrH.Zn/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;;/h3-6,12H,7-11H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
FYZRCICIXITWLN-UHFFFAOYSA-M |
正規SMILES |
CC1CCN(CC1)CC2=CC=[C-]C=C2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


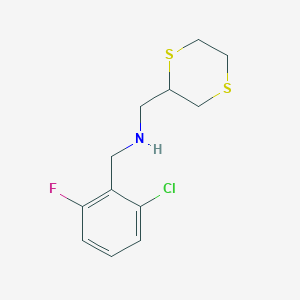
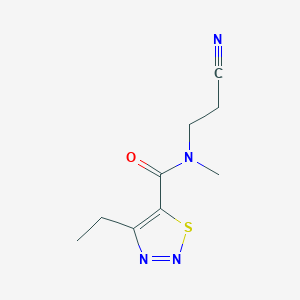

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
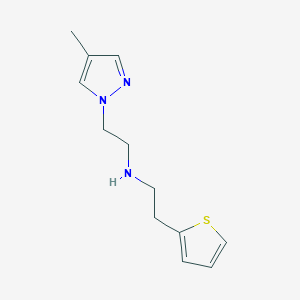
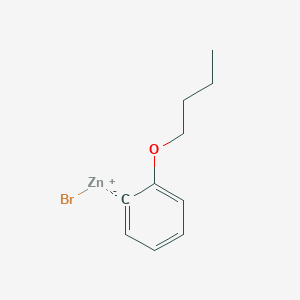


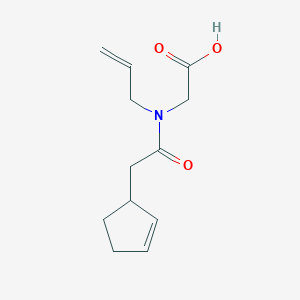
![1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
![N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14897166.png)
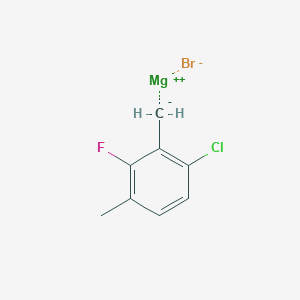
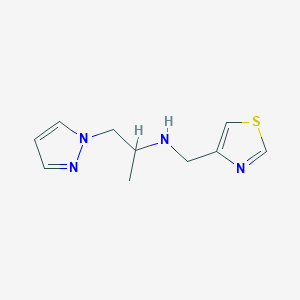
![N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14897190.png)
